molecular formula C37H55NO10 B14797618 (2E,4E,6E)-7-[(2R,3R,5R)-3-hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid

(2E,4E,6E)-7-[(2R,3R,5R)-3-hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid

Cat. No.: B14797618
M. Wt: 673.8 g/mol
InChI Key: NVGDRZNFKVTHMG-SPRTZNLVSA-N
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Description

A 83016F is an antibiotic compound that belongs to the aurodox family. It was first isolated from the culture broth of an unidentified actinomycete designated A83016. This compound exhibits weak antimicrobial activity and is structurally related to the phenelfamycins .

Preparation Methods

Synthetic Routes and Reaction Conditions

A 83016F is typically isolated from the culture broth of an unidentified actinomycete. The isolation process involves cultivating the actinomycete in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques .

Industrial Production Methods

Industrial production of A 83016F involves large-scale fermentation of the actinomycete strain A83016. The fermentation process is optimized to maximize the yield of A 83016F, followed by extraction and purification using advanced chromatographic methods .

Chemical Reactions Analysis

Types of Reactions

A 83016F undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

A 83016F has several scientific research applications, including:

    Chemistry: Used as a model compound to study the structure-activity relationship of antibiotics.

    Biology: Investigated for its antimicrobial properties against various Gram-positive bacteria.

    Medicine: Explored for potential therapeutic applications, although its weak antimicrobial activity limits its direct use.

    Industry: Utilized in the development of new antibiotics and antimicrobial agents .

Mechanism of Action

A 83016F exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This leads to the inhibition of bacterial growth and replication .

Properties

Molecular Formula

C37H55NO10

Molecular Weight

673.8 g/mol

IUPAC Name

(2E,4E,6E)-7-[(2R,3R,5R)-3-hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid

InChI

InChI=1S/C37H55NO10/c1-8-10-13-20-30-36(5,6)33(42)34(43)37(45,48-30)26(9-2)35(44)38-22-17-16-18-24(3)32(46-7)25(4)29-23-27(39)28(47-29)19-14-11-12-15-21-31(40)41/h8,10-21,25-30,32-34,39,42-43,45H,9,22-23H2,1-7H3,(H,38,44)(H,40,41)/b10-8+,12-11+,17-16+,19-14+,20-13+,21-15+,24-18+/t25-,26+,27+,28+,29+,30-,32+,33-,34+,37+/m0/s1

InChI Key

NVGDRZNFKVTHMG-SPRTZNLVSA-N

Isomeric SMILES

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1C[C@H]([C@H](O1)/C=C/C=C/C=C/C(=O)O)O)OC)[C@@]2([C@@H]([C@@H](C([C@@H](O2)/C=C/C=C/C)(C)C)O)O)O

Canonical SMILES

CCC(C(=O)NCC=CC=C(C)C(C(C)C1CC(C(O1)C=CC=CC=CC(=O)O)O)OC)C2(C(C(C(C(O2)C=CC=CC)(C)C)O)O)O

Origin of Product

United States

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